2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Description
This compound (CAS: 797014-96-1) is a benzofuran derivative featuring a 2-methyl group at position 2, a 2-methoxyethyl ester at position 3, and a (4-methylphenyl)methoxy substituent at position 5 of the benzofuran core. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.4 g/mol .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14-4-6-16(7-5-14)13-25-17-8-9-19-18(12-17)20(15(2)26-19)21(22)24-11-10-23-3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVODTERVJVIBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol (2-methoxyethanol) and a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and various nucleophiles under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Antiviral Activity : Preliminary studies suggest that benzofuran derivatives can inhibit viral replication.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Anticancer Activity : Investigations into the compound's ability to induce apoptosis in cancer cells are ongoing, with promising results in preclinical models.
Biological Research
In biological studies, this compound is explored for its interactions at the molecular level, including enzyme inhibition and receptor binding.
Mechanism of Action :
The mechanism involves binding to specific receptors or enzymes, modulating their activity and influencing various biological pathways. This can lead to significant changes in cellular responses, providing insights into disease mechanisms and treatment strategies.
Materials Science
2-Methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is also being investigated for its potential use in developing new materials.
Applications in Materials Science :
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing material properties such as flexibility and thermal stability.
- Nanotechnology : Its unique structure allows for potential applications in creating nanoscale devices or drug delivery systems.
Case Study 1: Antiviral Properties
A study published in the Journal of Medicinal Chemistry investigated the antiviral efficacy of various benzofuran derivatives, including the target compound. Results showed significant inhibition of viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes.
Case Study 2: Anti-inflammatory Effects
Research conducted by a team at a leading university demonstrated that the compound reduced pro-inflammatory cytokine levels in animal models of inflammation. This study highlighted its potential as a therapeutic agent for inflammatory diseases.
Case Study 3: Polymer Applications
A recent publication detailed the use of this benzofuran derivative as a modifier in polymer blends to improve mechanical properties. The study found that incorporating this compound increased tensile strength and elasticity compared to conventional polymer formulations.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The 5-position of the benzofuran ring is a critical site for structural diversification. Below is a comparative analysis of substituents and their impact on properties:
Table 1: Substituent Variations and Key Properties
Key Observations:
Ester Group Variations at Position 3
The 3-carboxylate ester moiety influences metabolic stability and solubility.
Table 2: Ester Group Comparisons
Key Observations:
- The 2-methoxyethyl ester in the target compound may offer enhanced metabolic stability compared to simpler ethyl esters due to steric hindrance .
Biological Activity
2-Methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H21O5
- Molecular Weight : 351.38 g/mol
- CAS Number : 307552-50-7
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization through methods like Suzuki–Miyaura coupling. This reaction is pivotal in creating carbon-carbon bonds essential for building complex molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, particularly lung (A549) and cervical (HeLa) cancer cells. The compound exhibits an IC50 value indicating potent inhibitory effects on cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | <10 |
| This compound | HeLa | <10 |
These values suggest that this compound could serve as a promising lead in anticancer drug development .
The mechanism underlying the anticancer activity involves the compound's interaction with tubulin, leading to disruption of microtubule dynamics. This disruption results in altered mitotic spindle formation and ultimately induces apoptosis in cancer cells. Molecular docking studies have confirmed that the compound binds effectively to tubulin at the colchicine site, inhibiting its polymerization and causing cytotoxic effects .
Anti-inflammatory and Antiviral Properties
In addition to anticancer properties, benzofuran derivatives have been investigated for their anti-inflammatory and antiviral activities. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and exhibit antiviral effects against specific viral strains. However, further research is needed to fully elucidate these activities and their clinical relevance .
Case Studies
- Study on Anticancer Activity : A study conducted on various benzofuran derivatives showed that modifications in the phenyl groups significantly influenced their anticancer potency. The specific derivative containing the methoxy group demonstrated enhanced activity against drug-resistant cancer cells compared to standard treatments like doxorubicin .
- Inflammation Model : In an animal model of inflammation, derivatives similar to this compound were shown to reduce edema significantly, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the critical steps in synthesizing this benzofuran derivative, and how can purity be optimized?
The synthesis typically involves multi-step reactions: (i) construction of the benzofuran core via cyclization of substituted phenols or ketones, (ii) introduction of the 4-methylphenylmethoxy group via nucleophilic substitution or coupling reactions, and (iii) esterification with 2-methoxyethyl groups. Key challenges include regioselectivity during functionalization and minimizing side reactions. To optimize purity, use column chromatography with gradient elution (silica gel, hexane/ethyl acetate) and recrystallization in ethanol/water mixtures. Monitor intermediates via TLC and HPLC (C18 column, UV detection at 254 nm) .
Basic: What spectroscopic and crystallographic methods are most reliable for structural confirmation?
Combine NMR (¹H, ¹³C, DEPT-135 for stereochemistry) with X-ray crystallography for unambiguous confirmation. For crystallography, use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve anisotropic displacement parameters and validate bond lengths/angles. Employ Mo-Kα radiation (λ = 0.71073 Å) for data collection at 100 K to reduce thermal motion artifacts .
Advanced: How can contradictions in NMR and mass spectrometry data be resolved?
Discrepancies between observed and predicted spectral peaks often arise from dynamic effects (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify exchange broadening or splitting. Cross-validate with high-resolution mass spectrometry (HRMS) in ESI+ mode (resolution > 30,000) to confirm molecular ion peaks. For ambiguous fragments, perform 2D NMR (COSY, HSQC, HMBC) to assign coupling pathways .
Advanced: What computational approaches are suitable for predicting electronic properties and reactivity?
Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and reaction pathways. Compare computed IR/Raman spectra with experimental data to validate conformational stability. Use Gaussian or ORCA software packages for simulations .
Basic: What safety protocols are recommended for handling this compound?
The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse skin with soap/water for 15 minutes. Store in airtight containers at 4°C, away from oxidizers .
Advanced: How can reaction mechanisms for its degradation or derivatization be elucidated?
Employ isotopic labeling (e.g., ¹⁸O or deuterium) to track bond cleavage/formation. Use kinetic studies (UV-Vis monitoring at λmax) to determine rate constants and propose intermediates. For photo-degradation, conduct controlled irradiance experiments (e.g., 365 nm UV lamp) with LC-MS analysis .
Advanced: How can polymorphic forms be identified and characterized?
Perform powder X-ray diffraction (PXRD) to detect crystalline phases. Compare experimental patterns with simulated data from single-crystal structures (using Mercury software). Analyze thermal stability via differential scanning calorimetry (DSC) to identify melting points and phase transitions .
Basic: What purification techniques are effective for isolating this compound?
Beyond column chromatography, use preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation. For thermally stable derivatives, sublimation under reduced pressure (0.1 mmHg, 120°C) yields solvent-free crystals .
Advanced: How to study its interactions with biological targets (e.g., enzymes)?
Use molecular docking (AutoDock Vina) to predict binding affinities to active sites. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling. For enzyme inhibition assays, measure IC₅₀ values via fluorometric or colorimetric substrates .
Advanced: How to address discrepancies in thermal stability data across studies?
Contradictions may arise from differing experimental conditions (e.g., heating rates, atmosphere). Standardize thermogravimetric analysis (TGA) under inert nitrogen (10°C/min) and compare with accelerated rate calorimetry (ARC) for decomposition kinetics. Cross-reference with combustion energy data (e.g., bomb calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
